5-bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-BROMO-2-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a dichlorophenyl group, and an isoindole-1,3-dione moiety. It is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be carried out under reflux conditions using solvents such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The isoindoline-1,3-dione moiety can participate in condensation reactions with other compounds to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
5-BROMO-2-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 5-BROMO-2-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to activate E3 ligase, which ubiquitinylates proteins for proteolysis . This process plays a crucial role in regulating protein levels within cells and can have significant therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A thalidomide analogue with similar structural features.
1-Bromo-3,4-dichlorobenzene: A related compound with a dichlorophenyl group.
Uniqueness
5-BROMO-2-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to activate E3 ligase and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C15H9BrCl2N2O2 |
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Molecular Weight |
400.1 g/mol |
IUPAC Name |
5-bromo-2-[(3,4-dichloroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9BrCl2N2O2/c16-8-1-3-10-11(5-8)15(22)20(14(10)21)7-19-9-2-4-12(17)13(18)6-9/h1-6,19H,7H2 |
InChI Key |
TXRKBJNXJSJATF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br)Cl)Cl |
Origin of Product |
United States |
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